2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane
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Overview
Description
2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane typically involves the [4+2]-cycloaddition reaction of hexachlorocyclopentadiene with appropriate dienophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and multiple chlorine atoms allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of an oxirane ring.
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: Contains a chloroacetate group instead of an oxirane ring.
Uniqueness
The uniqueness of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane lies in its oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
28487-52-7 |
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Molecular Formula |
C9H6Cl6O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)oxirane |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)3(4-2-16-4)1-7(5,12)9(8,14)15/h3-4H,1-2H2 |
InChI Key |
ADYBGWQSWJHWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CO3 |
Origin of Product |
United States |
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